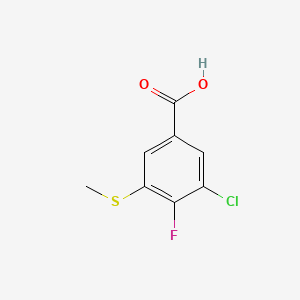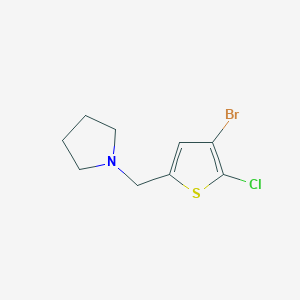
Phthalimidinoglutarimide-5'-C3-O-PEG2-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalimidinoglutarimide-5’-C3-O-PEG2-OH is a synthetic compound that combines the structural features of phthalimide, glutarimide, and polyethylene glycol (PEG)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-5’-C3-O-PEG2-OH typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked through a polyethylene glycol (PEG) spacer. The reaction conditions often include:
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), and methanol.
Catalysts: N-hydroxysuccinimide (NHS) esters are commonly used to facilitate the coupling reactions.
Temperature: Reactions are generally carried out at room temperature or slightly elevated temperatures to ensure optimal yields.
Industrial Production Methods
In an industrial setting, the production of Phthalimidinoglutarimide-5’-C3-O-PEG2-OH involves large-scale batch reactions with stringent control over reaction parameters to ensure consistency and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phthalimidinoglutarimide-5’-C3-O-PEG2-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the imide groups to amines.
Substitution: The PEG spacer allows for nucleophilic substitution reactions, enabling the attachment of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Phthalimidinoglutarimide-5’-C3-O-PEG2-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins and antibodies.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings with specific functional properties.
Wirkmechanismus
The mechanism of action of Phthalimidinoglutarimide-5’-C3-O-PEG2-OH involves its ability to form stable conjugates with various biomolecules. The PEG spacer provides flexibility and reduces steric hindrance, allowing for efficient binding to molecular targets. This compound can interact with proteins, nucleic acids, and other biomolecules through covalent and non-covalent interactions, facilitating targeted delivery and controlled release of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalimidinoglutarimide-5’-C3-O-PEG1-OH: A similar compound with a shorter PEG spacer.
Phthalimidinoglutarimide-5’-C3-O-PEG1-C2-acid: Another related compound with an additional carboxylic acid group.
Uniqueness
Phthalimidinoglutarimide-5’-C3-O-PEG2-OH stands out due to its longer PEG spacer, which provides enhanced solubility and flexibility. This makes it particularly suitable for applications requiring high degrees of functionalization and biocompatibility.
Eigenschaften
Molekularformel |
C20H26N2O6 |
|---|---|
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
3-[6-[3-[2-(2-hydroxyethoxy)ethoxy]propyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C20H26N2O6/c23-7-9-28-11-10-27-8-1-2-14-3-4-16-15(12-14)13-22(20(16)26)17-5-6-18(24)21-19(17)25/h3-4,12,17,23H,1-2,5-11,13H2,(H,21,24,25) |
InChI-Schlüssel |
RWMWGROOGFYXEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-2'-methoxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14767043.png)
![4,4,5,5-Tetramethyl-2-(2-methyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14767050.png)
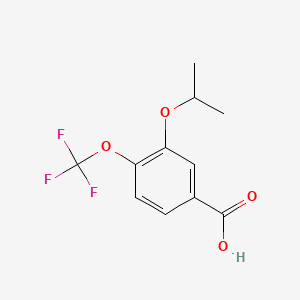
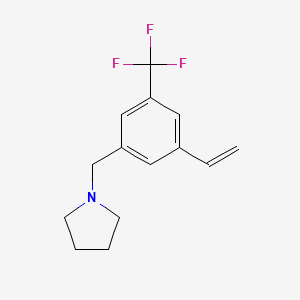

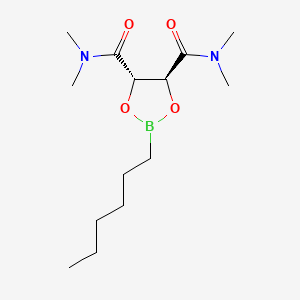
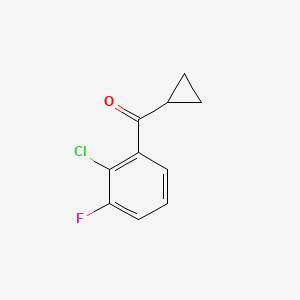
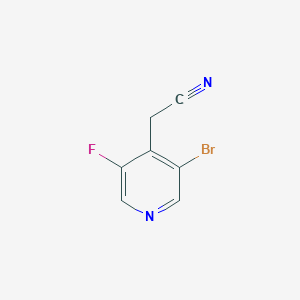
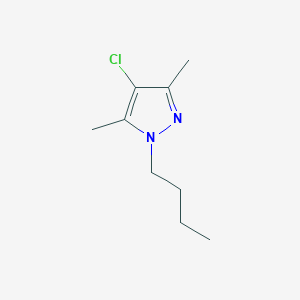
![1-[4-Aminooxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14767109.png)
